molecular formula C14H10N2O B1392112 2-(4-Cyanobenzoyl)-4-methylpyridine CAS No. 1187170-75-7

2-(4-Cyanobenzoyl)-4-methylpyridine

Cat. No. B1392112
M. Wt: 222.24 g/mol
InChI Key: NCXOCIFOADELQC-UHFFFAOYSA-N
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Description

“2-(4-Cyanobenzoyl)-5-methylpyridine” is a compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “2-(4-Cyanobenzoyl)-4-methylpyridine” were not found, there are general methods for synthesizing similar compounds. For instance, 4-Cyanobenzoyl chloride, a related compound, has been used in the acylation of benzylamine . Another study discusses a new HPLC-UV derivatization approach for the analysis of residual trace benzyl halides in drug substances .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Cyanobenzoyl)-4-methylpyridine” were not found, related compounds such as 4-Cyanobenzoyl chloride have been used in various reactions. For example, 4-Cyanobenzoyl chloride reacts with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidinoxyl (4-hydroxy-TEMPO) in pyridine under a nitrogen atmosphere to form 4-cyanobenzoyl-TEMPO .

Scientific Research Applications

Application 1: Stabilizer for Silver Nanoparticles

  • Scientific Field : Nanotechnology .
  • Summary of the Application : α-((4-Cyanobenzoyl)oxy)-ω-methyl poly(ethylene glycol) is used as a stabilizer for silver nanoparticles . This compound is the first poly(ethylene glycol) stabilizer for metal nanoparticles that is based on a cyano rather than a thiol or thiolate anchor group .
  • Methods of Application : The silver particles used to evaluate the effectiveness of the new stabilizer typically have a bimodal size distribution with hydrodynamic diameters of approximately 13 and 79 nm . The polymer stability was evaluated as a function of the pH value both for the free stabilizer and for the polymers bound to the surface of the silver nanoparticles using 1H NMR spectroscopy and zeta potential measurements .
  • Results or Outcomes : The polymer shows a high stability between pH 3 and 9. At pH 12 and higher, the polymer coating is degraded over time . This suggests that α-((4-Cyanobenzoyl)oxy)-ω-methyl poly(ethylene glycol) is a good stabilizer for metal nanoparticles in aqueous media unless very high pH conditions are present in the system .

Application 2: Reactant for Organocatalytic Tandem Three Component Reactions

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 4-Cyanobenzoyl chloride, a compound with a similar structure to 2-(4-Cyanobenzoyl)-4-methylpyridine, is used as a reactant for organocatalytic tandem three component reactions of aldehyde, alkyl vinyl ketone, and amide .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The compound is also employed as a reactant for synthesis of selective angiotensin II AT2 receptor agonists with reduced CYP 450 inhibition, allosteric glucokinase activators, hydantoin derivatives with antiproliferative activity .

Application 3: Synthesis of Selective Angiotensin II AT2 Receptor Agonists

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : 4-Cyanobenzoyl chloride, a compound with a similar structure to 2-(4-Cyanobenzoyl)-4-methylpyridine, is used as a reactant for the synthesis of selective angiotensin II AT2 receptor agonists .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The compound is also employed as a reactant for synthesis of selective angiotensin II AT2 receptor agonists with reduced CYP 450 inhibition .

Application 4: Synthesis of Allosteric Glucokinase Activators

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : 4-Cyanobenzoyl chloride, a compound with a similar structure to 2-(4-Cyanobenzoyl)-4-methylpyridine, is used as a reactant for the synthesis of allosteric glucokinase activators .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The compound is also employed as a reactant for synthesis of allosteric glucokinase activators .

Application 5: Synthesis of Hydantoin Derivatives with Antiproliferative Activity

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : 4-Cyanobenzoyl chloride, a compound with a similar structure to 2-(4-Cyanobenzoyl)-4-methylpyridine, is used as a reactant for the synthesis of hydantoin derivatives with antiproliferative activity .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The compound is also employed as a reactant for synthesis of hydantoin derivatives with antiproliferative activity .

Application 6: Preparation of 4-Cyanobenzoyl Chlorides

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 4-Cyanobenzoyl chloride, a compound with a similar structure to 2-(4-Cyanobenzoyl)-4-methylpyridine, is used in the preparation of 4-cyanobenzoyl chlorides .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The compound is also employed in the preparation of 4-cyanobenzoyl chlorides .

Safety And Hazards

While specific safety and hazard information for “2-(4-Cyanobenzoyl)-4-methylpyridine” was not found, it’s important to handle all chemicals with care. For example, 4-Cyanobenzoyl chloride is known to cause severe skin burns and eye damage .

properties

IUPAC Name

4-(4-methylpyridine-2-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c1-10-6-7-16-13(8-10)14(17)12-4-2-11(9-15)3-5-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXOCIFOADELQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501249856
Record name 4-[(4-Methyl-2-pyridinyl)carbonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501249856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyanobenzoyl)-4-methylpyridine

CAS RN

1187170-75-7
Record name 4-[(4-Methyl-2-pyridinyl)carbonyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Methyl-2-pyridinyl)carbonyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501249856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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